

# PXL770: A Cross-Species Comparative Analysis of a Novel AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **PXL770**, a first-in-class direct allosteric activator of AMP-activated protein kinase (AMPK), across various species. The data presented is compiled from preclinical and clinical studies, offering insights into its therapeutic potential for a range of metabolic diseases.

#### **Mechanism of Action**

**PXL770** directly activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2][3][4] AMPK activation plays a central role in regulating multiple metabolic pathways, including glucose homeostasis, lipid metabolism, and inflammation.[3][4] By allosterically binding to AMPK, **PXL770** enhances its activity, leading to a cascade of downstream effects that are beneficial in various disease models.

#### Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **PXL770** and a general experimental workflow for its evaluation.





Click to download full resolution via product page

Caption: **PXL770** directly activates AMPK, leading to beneficial downstream effects on lipid and glucose metabolism, inflammation, and fibrosis.





Click to download full resolution via product page

Caption: A generalized workflow for evaluating **PXL770**, from in vitro cell-based assays to in vivo animal models and human clinical trials.

### **Cross-Species Efficacy Data**

The following tables summarize the key efficacy data for **PXL770** across different species and experimental models.

## **In Vitro Efficacy**



| Species/Cell<br>Type | Model                                        | Key Findings                                   | IC50/EC50    | Reference |
|----------------------|----------------------------------------------|------------------------------------------------|--------------|-----------|
| Human                | Primary<br>Hepatocytes                       | Inhibition of de<br>novo lipogenesis<br>(DNL)  | 2.6 μΜ       | [1][5]    |
| Mouse                | Primary<br>Hepatocytes                       | Inhibition of de novo lipogenesis 2.8 μM (DNL) |              | [1][5]    |
| Human                | ALD Patient<br>Fibroblasts                   | Reduction of C26:0 levels                      | 3.1 μΜ       | [1]       |
| Human                | Primary Hepatic<br>Stellate Cells            | Inhibition of TGF-<br>β-induced<br>activation  | 0.5-3.5 μΜ   | [1]       |
| Canine               | Madin-Darby<br>Canine Kidney<br>(MDCK) cells | Reduction of cyst growth                       | Not Reported | [6]       |
| Human                | ADPKD Patient<br>Kidney Epithelial<br>Cells  | Reduction of cyst growth                       | Not Reported | [6]       |

# **Preclinical In Vivo Efficacy**



| Species | Model                                               | Dosage                               | Duration      | Key<br>Findings                                                                                                                                                           | Reference  |
|---------|-----------------------------------------------------|--------------------------------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Mouse   | High-Fat Diet<br>(HFD)-fed                          | 35-75 mg/kg,<br>p.o., twice<br>daily | 6-8 weeks     | Increased glucose infusion rate, decreased hepatic glucose production, activated AMPK in liver and adipose tissue, reduced liver steatosis, inflammation, and ballooning. | [1]        |
| Mouse   | Diet-Induced<br>Obese (DIO)-<br>NASH                | Not specified                        | Not specified | Reduced liver weight, steatosis, inflammation, and hepatocellula r ballooning. Decreased expression of fibrogenesis genes.                                                | [7][8]     |
| Mouse   | Abcd1 KO (X-<br>linked<br>Adrenoleukod<br>ystrophy) | Not specified                        | Not specified | Normalized plasma Very Long-Chain Fatty Acid (VLCFA) levels. Reduced                                                                                                      | [1][9][10] |



|     |                                         |               |               | elevated      |      |
|-----|-----------------------------------------|---------------|---------------|---------------|------|
|     |                                         |               |               | VLCFA levels  |      |
|     |                                         |               |               | in the brain  |      |
|     |                                         |               |               | (-25%) and    |      |
|     |                                         |               |               | spinal cord   |      |
|     |                                         |               |               | (-32%).       |      |
|     |                                         |               |               | Improved      |      |
|     |                                         |               |               | sciatic nerve |      |
|     |                                         |               |               | axonal        |      |
|     |                                         |               |               | morphology    |      |
|     |                                         |               |               | and           |      |
|     |                                         |               |               | locomotor     |      |
|     |                                         |               |               | function.     |      |
|     |                                         |               |               | Improved      |      |
|     | ZSF1<br>(Diabetic<br>Kidney<br>Disease) | Not specified | Not specified | kidney        |      |
|     |                                         |               |               | function and  |      |
| Rat |                                         |               |               | albuminuria.  |      |
|     |                                         |               |               | Ameliorated   | [11] |
|     |                                         |               |               | left          |      |
|     |                                         |               |               | ventricular   |      |
|     |                                         |               |               | diastolic     |      |
|     |                                         |               |               | cardiac       |      |
|     |                                         |               |               | dysfunction.  |      |

## **Clinical Efficacy in Humans**



| Trial Phase | Patient<br>Population                                           | Dosage    | Duration | Key<br>Findings                                                                                                                                                                            | Reference |
|-------------|-----------------------------------------------------------------|-----------|----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 1b    | Overweight/o<br>bese with<br>NAFLD and<br>insulin<br>resistance | 500 mg QD | 4 weeks  | Suppressed hepatic de novo lipogenesis. Improved glycemic parameters and insulin sensitivity.                                                                                              | [2]       |
| Phase 2a    | Presumed<br>NASH<br>patients (with<br>or without<br>T2DM)       | 500 mg QD | 12 weeks | Significant reduction in mean liver fat content (-18% relative decrease vs0.7% in placebo). Greater effect in patients with T2DM (-27% reduction). Significant reduction in ALT and HbA1c. | [12]      |

# Detailed Experimental Protocols In Vitro De Novo Lipogenesis (DNL) Assay (Primary Hepatocytes)

• Cell Source: Primary hepatocytes were isolated from both human and mouse liver tissue.



- Treatment: Cells were treated with varying concentrations of **PXL770**.
- Assay: De novo lipogenesis was measured by quantifying the incorporation of a labeled acetate precursor into cellular lipids.
- Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of **PXL770** in inhibiting DNL.[1][5]

#### In Vivo Murine Model of Diet-Induced Obese (DIO)-NASH

- Animal Model: Mice were fed a high-fat, high-fructose diet to induce obesity and features of non-alcoholic steatohepatitis (NASH).
- Drug Administration: PXL770 was administered orally to the treatment group, while the control group received a vehicle.
- Endpoint Analysis: After the treatment period, various parameters were assessed, including:
  - Liver Histology: Livers were sectioned and stained to evaluate steatosis, inflammation, and ballooning, and a NAFLD Activity Score (NAS) was determined.
  - Biochemical Analysis: Liver triglycerides and plasma markers of liver injury (e.g., ALT)
     were measured.
  - Gene Expression: The expression of genes involved in fibrosis (e.g., collagen) and inflammation was analyzed.[3][7][8]

#### Human Phase 2a Clinical Trial in NASH (STAMP-NAFLD)

- Study Design: A randomized, double-blind, placebo-controlled study.[13]
- Participants: 120 patients with presumed NASH, with or without type 2 diabetes.
- Intervention: Patients were randomized to receive PXL770 at different dosing regimens or a placebo for 12 weeks.[13]
- Primary Endpoint: The primary outcome was the relative change in liver fat content from baseline, as measured by magnetic resonance imaging-proton density fat fraction (MRI-



PDFF).[13]

- Secondary Endpoints: Key secondary measures included changes in liver enzymes (e.g., ALT) and glycemic control (e.g., HbA1c).
- Safety Assessment: The safety and tolerability of PXL770 were monitored throughout the study.[13]

#### Conclusion

**PXL770** has demonstrated consistent efficacy across a range of species, from in vitro cell-based models to human clinical trials. Its direct activation of AMPK translates into significant beneficial effects on lipid and glucose metabolism, inflammation, and fibrosis. The cross-species data supports the continued development of **PXL770** as a promising therapeutic agent for metabolic diseases such as NASH, NAFLD, and potentially other conditions characterized by metabolic dysregulation. The observed efficacy in both rodent models and human subjects highlights the translational potential of this novel therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poxel Presents Complete PXL770 Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 4. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for PXL770, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]



- 6. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poxel Presents Complete PXL770 Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress -BioSpace [biospace.com]
- 8. Poxel Presents Promising Data for PXL770 and PXL065 for the Treatment of NASH at the American Association for the Study of Liver Diseases Meeting BioSpace [biospace.com]
- 9. Beneficial Effects of the Direct AMP-Kinase Activator PXL770 in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Poxel Announces Program Update and Preclinical Results on PXL770 for NASH Combinations and Other Metabolic Diseases - BioSpace [biospace.com]
- 12. Poxel Presents Results of Two Clinical Studies on its Direct AMP Kinase Activator, the PXL770, at the International Liver Congress (ILC)™ 2021 | Poxel SA [poxelpharma.com]
- 13. Efficacy and safety of PXL770, a direct AMP kinase activator, for the treatment of non-alcoholic fatty liver disease (STAMP-NAFLD): a randomised, double-blind, placebo-controlled, phase 2a study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PXL770: A Cross-Species Comparative Analysis of a Novel AMPK Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858185#cross-species-comparison-of-pxl770-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com